molecular formula Cu(CH3COO)2<br>C4H6CuO4 B147589 Copper(II)acetate CAS No. 142-71-2

Copper(II)acetate

Cat. No. B147589
CAS RN: 142-71-2
M. Wt: 123.6 g/mol
InChI Key: OPQARKPSCNTWTJ-UHFFFAOYSA-L
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Description

Copper(II) acetate is a chemical compound that serves as a catalyst in various organic synthesis reactions. It is known for its versatility and eco-friendly properties, making it an attractive option for the synthesis of complex organic molecules. The compound has been utilized in a range of reactions, including coupling, cyclization, and multi-component synthesis, demonstrating its broad applicability in the field of chemistry.

Synthesis Analysis

Copper(II) acetate has been employed as a catalyst in the synthesis of highly substituted pyridines through the coupling of oxime acetates with aldehydes . This method is notable for its tolerance of a wide range of functionalities, allowing for the rapid elaboration of oxime acetates into various substituted pyridines. Additionally, copper(II) acetate has facilitated the addition of arylboronic acids to aromatic aldehydes to produce carbinol derivatives without the need for rigorous exclusion of air or moisture .

Molecular Structure Analysis

The molecular structure of copper(II) acetate complexes has been explored through the synthesis and X-ray structures of novel copper(II) phosphinimine acetate complexes . These studies have revealed the presence of intramolecular hydrogen bonding in monomeric complexes and the absence of such bonding in dimeric complexes, providing insight into the stabilization mechanisms of these compounds.

Chemical Reactions Analysis

Copper(II) acetate has been shown to catalyze a variety of chemical reactions. For instance, it has been used in the regioselective cyclization-acetoxylation of 6,8-dien-1-ones to synthesize functionalized cyclopentanes . It has also catalyzed the formation of enol silyl ethers through the coupling of pinacol vinylboronates with silanols, representing a novel synthesis method via C-O bond formation . Furthermore, copper(II) acetate has been involved in the synthesis of biologically active spiropyrans and phthalazine derivatives under solvent-free conditions, highlighting its role as an efficient and eco-friendly catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of copper(II) acetate are reflected in its catalytic abilities and the stability of its complexes. The compound's catalytic activity has been demonstrated in the N-alkylation of poor nucleophilic amines with alcohols through a hydrogen autotransfer process . Additionally, the reactivity of copper(II) acetate complexes has been investigated, revealing competitive pathways in reactions with isatin-3-arylhydrazones and dimethyl acetylenedicarboxylate . These studies provide a deeper understanding of the compound's behavior in various chemical environments.

Scientific Research Applications

  • Magnetic Properties and Structural Analysis :

    • Copper(II) acetate demonstrates unique magnetic properties due to its subnormal magnetic moments. These properties are attributed to direct copper-to-copper interactions and super-exchange interactions in compounds like copper(II) acetate monohydrate (Kato, Jonassen, & Fanning, 1964).
    • The study of aryl-carboxylates of Copper II further delves into the magnetic properties and metal-metal interaction in copper complexes (Lewis & Thompson, 1963).
  • Catalysis in Organic Synthesis :

    • It is frequently used as a catalyst in bond-forming reactions in organic synthesis. Research shows its tendency to aggregate in organic solvents, impacting its catalytic behavior (Tsybizova et al., 2014).
    • Copper(II) acetate has been identified as a catalyst for the selective N-monoalkylation of amino derivatives, demonstrating its versatility in organic chemistry (Martínez-Asencio, Ramón, & Yus, 2011).
  • Role in Protein Studies :

  • Thin Film Production and Optical Properties :

  • Synthesis and Antimicrobial Properties :

    • The synthesis of copper oxide nanoparticles using copper(II) acetate has been explored, highlighting the antimicrobial properties of these nanoparticles (Ahamed et al., 2014).

Safety And Hazards

Copper(II) Acetate can cause severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Current research around Copper(II) Acetate revolves around its potential applications in renewable energy and green chemistry. Some studies suggest that it could be used to develop more efficient catalysts for the conversion of carbon dioxide into useful chemicals .

properties

IUPAC Name

copper;diacetate
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InChI

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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InChI Key

OPQARKPSCNTWTJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]
Source PubChem
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Molecular Formula

Cu(CH3COO)2, C4H6CuO4
Record name copper(II) acetate
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DSSTOX Substance ID

DTXSID2059720
Record name Cupric acetate
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Molecular Weight

181.63 g/mol
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Physical Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS]
Record name CUPRIC ACETATE
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Record name Copper(II) acetate
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Density

1.9 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name CUPRIC ACETATE
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Mechanism of Action

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition., Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats.
Record name COPPER(II) ACETATE
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Product Name

Cupric acetate

Color/Form

Blue-green hydroscopic powder

CAS RN

142-71-2, 52503-64-7
Record name CUPRIC ACETATE
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Record name Copper(II) acetate
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Record name Cupric acetate, basic
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Record name Acetic acid, copper(2+) salt (2:1)
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Record name Copper di(acetate)
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Record name COPPER(II) ACETATE
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Melting Point

239 °F (USCG, 1999)
Record name CUPRIC ACETATE
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Synthesis routes and methods I

Procedure details

70 ml of purified water was added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2 ml of 64 wt % hydrazine hydrate while stirring at 60° C. so as to give a molar ratio of hydrazine to copper acetate of 0.9, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 50 nm and 180 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 95 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

40 ml of purified water and 30 ml of ethanol were added to 8 g of anhydrous copper acetate (manufactured by Wako Pure Chemical Industries, Ltd.). Thereto was added 2.4 ml of 64 wt % hydrazine hydrate while stirring at room temperature of 25° C. so as to give a molar ratio of hydrazine to copper acetate of 1.1, thereby carrying out the reaction to obtain a precipitate of cuprous oxide. The average primary particle diameter and the average secondary particle diameter were 10 nm and 190 μm, respectively. The average secondary particle diameter in the colloidal dispersion, obtained in the same manner as in Example 1, was 40 nm.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(II)acetate
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Copper(II)acetate
Reactant of Route 3
Copper(II)acetate
Reactant of Route 4
Copper(II)acetate
Reactant of Route 5
Copper(II)acetate
Reactant of Route 6
Copper(II)acetate

Citations

For This Compound
18,300
Citations
GM Brown, R Chidambaram - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
(IUCr) Dinuclear copper(II) acetate monohydrate: a redetermination of the structure by neutron-diffraction analysis Acta Crystallographica Section B Structural Crystallography and …
Number of citations: 226 scripts.iucr.org
M Mikuriya - Bulletin of Japan Society of Coordination Chemistry, 2008 - jstage.jst.go.jp
In this review, a new method for the preparation of metal-assembled complexes based on copper (II) acetate type dinuclear systems has been reported. A variety of coordination modes …
Number of citations: 43 www.jstage.jst.go.jp
Z Lin, D Han, S Li - Journal of thermal analysis and calorimetry, 2012 - akjournals.com
The thermal decomposition of copper(II) acetate monohydrate (CuAc 2 ·H 2 O) under 500 C in air was studied by TG/DTG, DTA, in situ FTIR and XRD experiments. The experimental …
Number of citations: 118 akjournals.com
GC Kuang, HA Michaels, JT Simmons… - The Journal of …, 2010 - ACS Publications
We described in a previous communication a variant of the popular Cu I -catalyzed azide−alkyne cycloaddition (AAC) process where 5 mol % of Cu(OAc) 2 in the absence of any added …
Number of citations: 205 pubs.acs.org
GC Kuang, PM Guha, WS Brotherton… - Journal of the …, 2011 - ACS Publications
A mechanistic model is formulated to account for the high reactivity of chelating azides (organic azides capable of chelation-assisted metal coordination at the alkylated azido nitrogen …
Number of citations: 202 pubs.acs.org
TP Zabawa, D Kasi, SR Chemler - Journal of the American …, 2005 - ACS Publications
A concise method for the synthesis of cyclic sulfamides and vicinal diamines is presented. This method is enabled by Cu(OAc) 2 and demonstrates a new transformation for this metal. …
Number of citations: 224 pubs.acs.org
ES Sherman, SR Chemler, TB Tan, O Gerlits - Organic Letters, 2004 - ACS Publications
Copper(II) Acetate Promoted Oxidative Cyclization of Arylsulfonyl-o-allylanilines | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 169 pubs.acs.org
PYS Lam, D Bonne, G Vincent, CG Clark, AP Combs - Tetrahedron letters, 2003 - Elsevier
N-Arylation of α-aminoesters with p-tolylboronic acid promoted by copper(II) acetate - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 138 www.sciencedirect.com
CW Reimann, GF Kokoszka, G Gordon - Inorganic Chemistry, 1965 - ACS Publications
The syntheses offive-and seven-membered car-borane1 exocycles, in which one carborane participates in the ring, havebeen reported. 2· 3 We wish to report now such an exocycle …
Number of citations: 49 pubs.acs.org
EM Glebov, VF Plyusnin, VP Grivin, SA Krupoder… - … of Photochemistry and …, 2000 - Elsevier
Photochemistry of copper(II) acetate and polyfluorocarboxylates in liquid and frozen alcohol solutions has been investigated. The photolysis of copper(II) acetate leads to the metal …
Number of citations: 25 www.sciencedirect.com

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